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Compound of Interest

Compound Name: Fmoc-aminooxy-PFP ester

Cat. No.: B12418580

Introduction

Fmoc-aminooxy-PFP ester, also known as Fmoc-aminooxyacetic acid pentafluorophenyl
ester, is a versatile bifunctional linker that plays a crucial role in modern drug discovery,
particularly in the construction of complex biomolecules and targeted therapeutics. This reagent
integrates three key chemical motifs: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an
aminooxy functional group, and a pentafluorophenyl (PFP) activated ester. This unique
combination enables a two-stage reaction strategy, making it an invaluable tool for
bioconjugation, peptide synthesis, and the development of Antibody-Drug Conjugates (ADCSs).

[1][2]

The PFP ester is a highly reactive group that readily forms stable amide bonds with primary
and secondary amines, such as the side chain of lysine residues in proteins.[3] Notably, PFP
esters exhibit greater resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS)
ester counterparts, leading to more efficient conjugation reactions in aqueous buffers.[3][4] The
aminooxy group is the reactive partner in oxime ligation, a highly efficient and chemoselective
“click chemistry" reaction.[5][6] It reacts with aldehydes or ketones to form a stable oxime bond
under mild, biocompatible conditions without the need for a metal catalyst.[5][7] The Fmoc
group is a standard base-labile protecting group in solid-phase peptide synthesis (SPPS),
allowing for the site-specific incorporation of the aminooxy functionality into a peptide
sequence.[8][9]

Key Applications in Drug Discovery
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» Antibody-Drug Conjugate (ADC) Development: ADCs are a powerful class of cancer
therapeutics that deliver potent cytotoxic agents directly to tumor cells.[10][11] Fmoc-
aminooxy-PFP ester can be used to synthesize linkers for ADCs. The PFP ester end can be
conjugated to lysine residues on the monoclonal antibody, while the aminooxy group, after
Fmoc deprotection, can be used to attach a ketone- or aldehyde-modified cytotoxic payload
via a stable oxime linkage.[1][10]

e Peptide and Protein Modification: The reagent allows for the site-specific introduction of an
aminooxy group onto a peptide or protein. This "handle" can then be used for subsequent
modifications, such as PEGylation, attachment of imaging agents (e.g., PET tracers), or
conjugation to other biomolecules.[5]

o Synthesis of Neoglycoconjugates and Other Biomaterials: Oxime ligation is widely used for
creating complex biomaterials.[5] By functionalizing a biomolecule with an aminooxy group
using this reagent, researchers can then conjugate it to aldehyde-bearing molecules, such
as modified carbohydrates to form neoglycoconjugates or to polymers to create hydrogels.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for reactions involving PFP esters
and oxime ligations, compiled from various protocols.

Table 1: Reaction Conditions for PFP Ester Conjugation to Amines
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Parameter Value Source

Biomolecule Concentration 0.5-5 mg/mL [3]

=21 mg/mL (for antibodies)

] 50-100 mM Phosphate or
Reaction Buffer [3]
Carbonate

pH 7.2-85 3]

8.5 (for antibodies)

7.0 - 9.0 (general) [4]
) 10-100 mM in dry DMSO or
PFP Ester Stock Solution [3]
DMF
Molar Ratio (PFP:Amine) 2:1to0 10:1 (general) [3]

5:1 to 15:1 (PFP-dye to
antibody)

Reaction Temperature Room Temperature (20-25°C) [3]

4°C (for sensitive

[3]

biomolecules)

) ] 1 - 4 hours at Room
Reaction Time [3]
Temperature

Overnight at 4°C [3]

1 hour at Room Temperature

Table 2: Parameters for Oxime Ligation
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Parameter Description Source
Reaction Type Bioorthogonal [51[12]
Aminooxy group (H2N—-O-R
Reactants y group { ) [5]
and Aldehyde/Ketone
Slightly acidic to neutral
pH iy : [6]
conditions are optimal
Aniline or its derivatives can
Catalyst _ [5](6][13]
accelerate the reaction
- The resulting oxime bond is
Bond Stability ) [5]
hydrolytically stable
) ) Can be completed in as little
Reaction Time [5][13]

as 5 minutes with optimization

Visualized Workflows and Mechanisms
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Preparation

Prepare Biomolecule Solution

Prepare PFP Ester Linker Solution

(e.g., Antibody) (10-100 mM in dry DMSO/DMF)

in Reaction Buffer (pH 7.2-8.5)

Reaction

Add PFP Ester to Biomolecule Solution
(Molar Ratio 2:1 to 15:1)

Incubate
(1-4h at RT or overnight at 4°C)

Purificationv & Analysis

Quench Reaction (Optional)
(e.qg., Tris Buffer)

Purify Conjugate
(Dialysis or Gel Filtration)

Analyze Product
(LC-MS, MALDI-TOF, HIC-HPLC)

Click to download full resolution via product page

Caption: General workflow for conjugating a PFP ester to a biomolecule.
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Aminooxy-functionalized

Molecule A
(R1-O-NH2)

Aldehyde/Ketone-functionalized Aniline Catalyst
Molecule B (pH 4-7)
(R2-C=0) P

Click to download full resolution via product page

Product

Stable Oxime Conjugate
(R1-O-N=C-R2)

Caption: Mechanism of aniline-catalyzed oxime ligation for bioconjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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